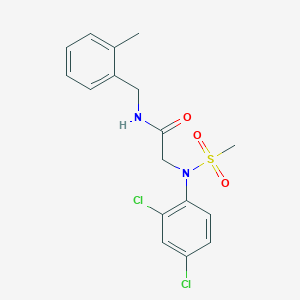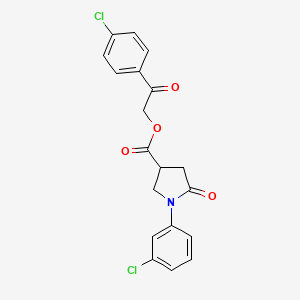
N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the 2,4-dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Sulfonylation: The addition of a methylsulfonyl group is achieved through sulfonylation reactions, often using reagents like methylsulfonyl chloride.
Glycinamide formation: The final step involves the formation of the glycinamide moiety, typically through amidation reactions.
Industrial Production Methods
Industrial production of N2-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and benzyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Scientific Research Applications
N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide shares similarities with other sulfonyl glycinamides and chlorinated aromatic compounds.
- Examples include N-(2,4-dichlorophenyl)-N-methylsulfonylglycinamide and N-(2-methylbenzyl)-N-methylsulfonylglycinamide.
Uniqueness
- The unique combination of the 2,4-dichlorophenyl, 2-methylbenzyl, and methylsulfonyl groups in N2-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide imparts distinct chemical and biological properties.
- This compound’s specific structure allows for targeted interactions in various applications, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C17H18Cl2N2O3S |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12-5-3-4-6-13(12)10-20-17(22)11-21(25(2,23)24)16-8-7-14(18)9-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22) |
InChI Key |
PXXYFHICZXFBNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B12474588.png)
![2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B12474589.png)
![7-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12474595.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12474601.png)
![N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide](/img/structure/B12474607.png)
![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12474618.png)
![N-[4-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12474620.png)


![N-(4-bromo-2-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12474640.png)
![N-(4-bromo-2-ethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12474643.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12474647.png)
![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12474651.png)
